molecular formula C19H30O4 B14416155 Benzoic acid, 3,4-dihydroxy-, dodecyl ester CAS No. 80003-85-6

Benzoic acid, 3,4-dihydroxy-, dodecyl ester

Cat. No.: B14416155
CAS No.: 80003-85-6
M. Wt: 322.4 g/mol
InChI Key: ARMHHBJSMKGRPM-UHFFFAOYSA-N
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Description

Benzoic acid, 3,4-dihydroxy-, dodecyl ester is an organic compound with the molecular formula C19H30O4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with hydroxyl groups at the 3 and 4 positions, and a dodecyl ester group is attached to the carboxyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzoic acid, 3,4-dihydroxy-, dodecyl ester can be synthesized through esterification reactions. One common method involves the reaction of 3,4-dihydroxybenzoic acid with dodecanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,4-dihydroxy-, dodecyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Ethers and amines.

Scientific Research Applications

Benzoic acid, 3,4-dihydroxy-, dodecyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3,4-dihydroxy-, dodecyl ester involves its interaction with cellular components. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. Additionally, the ester group can interact with lipid membranes, enhancing the compound’s antimicrobial properties. The molecular targets include enzymes involved in oxidative stress and microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3,4-dihydroxy-, dodecyl ester is unique due to its combination of hydroxyl and dodecyl ester groups, which confer both hydrophilic and lipophilic properties. This dual nature enhances its solubility in various solvents and its ability to interact with both aqueous and lipid environments, making it versatile for different applications .

Properties

80003-85-6

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

dodecyl 3,4-dihydroxybenzoate

InChI

InChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(22)16-12-13-17(20)18(21)15-16/h12-13,15,20-21H,2-11,14H2,1H3

InChI Key

ARMHHBJSMKGRPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)O)O

Origin of Product

United States

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